![molecular formula C19H23NO2 B3051670 (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine CAS No. 353773-37-2](/img/structure/B3051670.png)
(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine
Overview
Description
(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, also known as 2C-B-FLY, is a synthetic psychedelic compound that belongs to the phenethylamine and amphetamine classes. It was first synthesized in 1996 by Aaron P. Monte, a medicinal chemist at Purdue University. Since then, it has gained popularity among the research community due to its unique chemical structure and potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- An asymmetric synthesis of a related compound, 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene, which can be converted to (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, was achieved with high optical purity. This synthesis is significant for producing optically active compounds with potential applications in pharmaceuticals and materials science (Charlton et al., 1990).
Catalysis and Chemical Reactions
- The 3,4-dimethoxybenzyl moiety has been employed as an N-protecting group in the synthesis of certain chemical compounds, demonstrating its utility in complex chemical syntheses (Grunder-Klotz & Ehrhardt, 1991).
- A water-soluble carbene complex containing a dimethylaminobenzyl derivative was synthesized and used as a catalyst for producing 2,3-dimethylfuran, showcasing the role of such compounds in catalysis (Özdemir et al., 2001).
Biological and Pharmacological Research
- Certain analogs of (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine have been studied for their biological activity, such as in understanding the emetic and stereotypical effects in pharmacological contexts (Burkman, 1973).
- Studies on sulfonamide derivatives of aminoindanes and aminotetralins, which are structurally similar, have shown carbonic anhydrase inhibitory properties, indicating potential therapeutic applications (Akbaba et al., 2014).
- Research into ureas and sulfamides derived from 1-aminotetralins, a group that includes compounds similar to (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, revealed potential anticancer activity, underscoring the relevance of these compounds in medical research (Özgeriş et al., 2017).
Safety and Hazards
- Safety Data Sheet (SDS) : Available here.
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-21-18-12-6-9-15(19(18)22-2)13-20-17-11-5-8-14-7-3-4-10-16(14)17/h3-4,6-7,9-10,12,17,20H,5,8,11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXPLFANJOANFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2CCCC3=CC=CC=C23 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386014 | |
Record name | STK324737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
353773-37-2 | |
Record name | STK324737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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